
p-Hydroxy-cinnamic acid
Overview
Description
p-Hydroxy-cinnamic acid, also known as cis-p-coumaric acid, is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.1580 g/mol . This compound is a derivative of cinnamic acid and is characterized by the presence of a hydroxyphenyl group attached to the propenoic acid backbone. It is commonly found in various plants and is known for its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxy-cinnamic acid can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or nickel can be employed to facilitate the hydrogenation of 4-hydroxycinnamic acid derivatives . The reaction conditions for industrial production may include:
Catalyst: Pd/C or nickel
Solvent: Methanol or ethanol
Temperature: 50-70°C
Pressure: 1-5 atm
Reaction Time: 2-4 hours
Chemical Reactions Analysis
2.1. Traditional Knoevenagel-Doebner Condensation
Method | Catalyst/Solvent | Yield |
---|---|---|
Pyridine-based | Pyridine | Variable |
Microwave-assisted | Pyridine/aniline | >85% |
Ethanol-based | β-Alanine/DBU | 85% |
Electrochemical Behavior
p-Hydroxycinnamic acids exhibit significant antioxidant activity due to their ability to donate electrons and protons, which is crucial in stopping free radical chain reactions. The electrochemical behavior of these compounds, particularly p-coumaric acid, has been studied using techniques like cyclic voltammetry and differential pulse voltammetry .
3.1. Oxidation Mechanism
The oxidation of p-coumaric acid involves the transfer of one electron and one proton below its pKa, leading to the formation of a phenolate ion, which can further oxidize to a phenoxyl radical. These radicals can undergo polymerization or other chemical reactions .
Biotechnological Production
Besides chemical synthesis, p-hydroxycinnamic acids can be produced biotechnologically through microbial fermentation. This involves genetically engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to express enzymes necessary for converting phenylalanine or tyrosine into cinnamic or p-hydroxycinnamic acids .
4.1. Metabolic Engineering
Metabolic engineering strategies include expressing phenylalanine ammonia-lyase (PAL) or tyrosine ammonia-lyase (TAL) enzymes. These enzymes catalyze the conversion of amino acids into the desired aromatic acids. Additionally, modifications to central carbon metabolism are made to increase precursor availability .
Microorganism | Enzyme Expressed | Product Yield |
---|---|---|
E. coli | PcTAL | 42.2 g/L |
Scientific Research Applications
Antioxidant Properties
p-HCA exhibits significant antioxidant activity, which has been demonstrated in various studies. It helps reduce lipid peroxidation and cholesterol levels in erythrocytes, indicating its potential in managing hyperlipidemic conditions . The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.
Anti-Cancer Activity
Recent studies have shown that p-HCA suppresses the growth of several cancer cell lines, including liver (HepG2), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers. Mechanistic investigations reveal that p-HCA induces cell cycle arrest and apoptosis through the inhibition of key signaling pathways such as NF-κB and ERK/MAPK .
Anti-Diabetic Effects
Research indicates that p-HCA may possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels. Its role in lipid metabolism further supports its potential use in diabetes management .
Neuroprotective Effects
p-HCA has been studied for its neuroprotective effects, showing promise in preventing neurodegenerative diseases. Its antioxidant properties contribute to reducing oxidative damage in neuronal cells .
Food and Feed Industry
In the food sector, p-HCA is valued for its antioxidant properties, which help preserve food quality and extend shelf life. It is also used as a natural preservative due to its ability to inhibit microbial growth .
Cosmetic Industry
The cosmetic industry utilizes p-HCA for its anti-aging properties, as it mitigates skin senescence induced by oxidative stress from UV exposure . Its incorporation into skincare products aims to enhance skin health and appearance.
Biotechnological Production
Recent advancements have focused on the biotechnological production of p-HCA using genetically engineered microorganisms. For instance, strains of Escherichia coli and Pseudomonas putida have been modified to enhance their capacity to synthesize p-HCA from renewable resources . This approach aligns with sustainable practices by utilizing agricultural waste as feedstock.
Polymer Synthesis
p-HCA serves as a precursor for synthesizing biopolymers and thermoplastics. Its derivatives can be incorporated into polymer matrices to improve mechanical properties and thermal stability . This application is particularly relevant in developing biodegradable materials.
Coatings and Adhesives
The compound is also explored for use in coatings and adhesives due to its adhesive properties and resistance to UV degradation . This application enhances the durability and longevity of products made from these materials.
Case Studies
Mechanism of Action
The mechanism of action of p-Hydroxy-cinnamic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
p-Coumaric acid, trans: The trans isomer of p-Hydroxy-cinnamic acid, with similar antioxidant properties.
Ferulic acid: A derivative of cinnamic acid with an additional methoxy group, known for its strong antioxidant and anti-inflammatory properties.
Caffeic acid: Another cinnamic acid derivative with two hydroxy groups, widely studied for its antioxidant and anticancer activities.
Uniqueness
This compound is unique due to its specific cis configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different biological activities compared to its trans isomer and other similar compounds .
Biological Activity
p-Hydroxycinnamic acid (pHCA), a phenolic compound belonging to the hydroxycinnamic acid family, has garnered significant attention due to its diverse biological activities. This article delves into the various aspects of pHCA's biological activity, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Sources
pHCA is derived from the phenylpropanoid pathway and can be found in various plant sources, including fruits, vegetables, and grains. Its structure is characterized by a hydroxyl group at the para position of the cinnamic acid backbone, contributing to its unique biological activities.
Antioxidant Activity
pHCA is recognized for its potent antioxidant properties. Research indicates that it can mitigate oxidative stress-induced damage in cells. A study demonstrated that pHCA prevents premature senescence in human primary keratinocytes exposed to oxidative stress from hydrogen peroxide (H2O2) and UV radiation. The compound was found to downregulate pro-inflammatory cytokines such as IL-6 and IL-8, which are associated with inflammation and aging .
Table 1: Antioxidant Effects of p-Hydroxycinnamic Acid
Anti-inflammatory Properties
The anti-inflammatory effects of pHCA have been extensively studied. It has been shown to reduce levels of inflammatory markers in various models, including gut inflammation. In a recent study, pHCA decreased mRNA expression of COX-2 and TNF-α, suggesting its potential role in managing inflammatory diseases .
Antimicrobial Activity
pHCA exhibits antimicrobial properties against a range of pathogens. It has been reported to inhibit the growth of bacteria, fungi, and viruses. The compound's effectiveness varies with concentration and microbial species. For instance, pHCA demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, making it a candidate for natural antimicrobial agents .
Table 2: Antimicrobial Activity of p-Hydroxycinnamic Acid
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 0.5 mg/mL | |
S. aureus | 0.3 mg/mL | |
Candida albicans | 0.4 mg/mL |
Anticancer Effects
Emerging research highlights the anticancer potential of pHCA. Studies have shown that it can suppress the growth of various cancer cell lines, including liver cancer (HepG2), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa-2). Mechanistically, pHCA induces cell cycle arrest and apoptosis through modulation of key signaling pathways such as NF-κB and ERK/MAPK .
Case Study: Anticancer Activity
In vitro studies demonstrated that treatment with pHCA led to a significant reduction in cell proliferation in HepG2 cells, with an observed IC50 value indicating effective cytotoxicity at low concentrations . This suggests that pHCA could be explored as a therapeutic agent in cancer treatment.
Q & A
Basic Research Questions
Q. How can researchers accurately quantify p-Hydroxy-cinnamic acid in complex biological matrices?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection at 280 nm, as the compound’s conjugated double bond system absorbs strongly in this range. For enhanced specificity, pair with mass spectrometry (LC-MS/MS) using a C18 column and a mobile phase of methanol:water (70:30, v/v) with 0.1% formic acid. Calibrate with standard solutions (1–100 μM) and validate recovery rates using spiked biological samples (e.g., plasma or plant extracts) .
Q. What are the critical steps for isolating this compound from natural sources like sugarcane leaves?
Methodological Answer: Employ solvent extraction (e.g., ethyl acetate) followed by column chromatography using silica gel (60–120 mesh) and a gradient elution of hexane:ethyl acetate (8:2 to 6:4). Confirm purity via melting point analysis (212–214°C) and nuclear magnetic resonance (NMR) spectroscopy, comparing ¹H- and ¹³C-NMR peaks to published data (e.g., δ 7.59 ppm for H-7 and 171.0 ppm for C-9) .
Q. How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer: Conduct stability assays by preparing buffer solutions (pH 2–9) and incubating the compound at 25°C. Monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Use first-order kinetics to calculate degradation rates. Note that acidic conditions (pH < 4) stabilize the compound, while alkaline conditions accelerate hydrolysis of the esterified phenolic group .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s modulation of platelet aggregation?
Methodological Answer: Use a shear-induced platelet aggregation model with human platelet-rich plasma. Pre-treat samples with this compound (100–1000 μM) and induce aggregation with ADP (10 μM). Measure inhibition via turbidimetry and validate using thromboxane B2 ELISA to assess IC50 values (e.g., 371 μM for thromboxane suppression). Include controls with aspirin (10 μM) for comparison .
Q. How can researchers resolve contradictions in reported IC50 values for this compound’s anti-inflammatory effects?
Methodological Answer: Perform dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages) under standardized conditions (e.g., LPS-induced prostaglandin E2 synthesis). Use ANOVA with post-hoc tests to compare variability due to cell passage number, serum batch, or solvent (DMSO vs. ethanol). Meta-analysis of existing data (e.g., 126–371 μM IC50 ranges) should account for assay sensitivity differences .
Q. What advanced techniques elucidate the interaction between this compound and cyclooxygenase-2 (COX-2)?
Methodological Answer: Employ molecular docking simulations (e.g., AutoDock Vina) using COX-2’s crystal structure (PDB ID: 5KIR). Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD). Complement with mutagenesis studies targeting key residues (e.g., Arg120 or Tyr355) to confirm hydrogen bonding and hydrophobic interactions .
Q. How does the cis-isomer of this compound differ from the trans-form in biological activity?
Methodological Answer: Synthesize cis-4-hydroxycinnamic acid via photoisomerization (UV light, 365 nm) and purify using preparative HPLC. Compare anti-oxidant activity via DPPH radical scavenging assays and COX-2 inhibition. Note that the trans-isomer typically shows higher activity due to better structural alignment with enzyme active sites .
Q. Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
Methodological Answer: Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50 values. Apply the Hill equation for cooperativity analysis. For clustered data (e.g., repeated measurements), use mixed-effects models to account for within-subject variability .
Q. How should researchers validate the purity of synthesized this compound derivatives?
Methodological Answer: Combine melting point analysis, high-resolution mass spectrometry (HR-MS; error < 5 ppm), and ¹H/¹³C-NMR. For trace impurities, employ thin-layer chromatography (TLC) with iodine vapor detection or UPLC-QTOF-MS .
Q. What protocols ensure reproducibility in studying this compound’s role in plant secondary metabolism?
Methodological Answer: Standardize growth conditions (light, temperature, soil pH) for model plants (e.g., Arabidopsis thaliana). Use qRT-PCR to quantify phenylpropanoid pathway genes (e.g., PAL, C4H) and LC-MS to correlate with metabolite levels. Report raw data in appendices and processed data in main texts per IMRaD guidelines .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWKAQJJWESNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50940-26-6 | |
Details | Compound: 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |
Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50940-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6064660 | |
Record name | p-Hydroxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7400-08-0 | |
Record name | p-Coumaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7400-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Hydroxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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